![molecular formula C25H14F3N7O6 B2944259 N-[4-(3,5-dinitrophenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 306766-04-1](/img/structure/B2944259.png)
N-[4-(3,5-dinitrophenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as members of its ring . The [1,2,4]triazolo[1,5-a]pyrimidine core is present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, [1,2,4]triazolo[1,5-a]pyrimidines can be synthesized effectively using various methods . One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, or 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. These include a [1,2,4]triazolo[1,5-a]pyrimidine core, a phenyl group, and a trifluoromethyl group. The presence of these groups can significantly influence the compound’s physical and chemical properties .科学的研究の応用
Synthesis and Characterization
The synthesis of compounds similar to N-[4-(3,5-dinitrophenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves complex chemical reactions, including the Biginelli protocol, intramolecular oxidative N-N bond formation, and microwave-assisted multicomponent synthesis. These methods have facilitated the creation of a diverse array of triazolopyrimidine derivatives, characterized by various spectroscopic techniques such as IR, NMR, and mass spectrometry (Gilava et al., 2020); (Zheng et al., 2014); (Divate & Dhongade-Desai, 2014).
Biological and Antimicrobial Activities
These compounds exhibit a range of biological activities, including antimicrobial, antitumor, and antioxidant effects. For instance, several synthesized triazolopyrimidine derivatives have shown excellent in vitro antitumor activity against specific cell lines and have displayed significant antimicrobial and antioxidant activities (Farag & Fahim, 2019). This highlights the potential of these compounds in developing new therapeutic agents.
Antitumor Activities
The antitumor potential of these compounds has been explored, with some derivatives demonstrating promising in vitro antitumor activity. Such activities have been attributed to the compounds' ability to interact with cellular components, affecting cell viability and proliferation. The detailed molecular mechanisms underlying these effects often involve interactions with cellular targets such as tubulin, indicating their potential as anticancer agents (Yang et al., 2019).
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can trigger programmed cell death or apoptosis, particularly in cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . This indicates that the compound is effective at inhibiting cell proliferation at relatively low concentrations .
特性
IUPAC Name |
N-[4-(3,5-dinitrophenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14F3N7O6/c26-25(27,28)21-13-20(14-4-2-1-3-5-14)30-24-31-22(32-33(21)24)23(36)29-15-6-8-18(9-7-15)41-19-11-16(34(37)38)10-17(12-19)35(39)40/h1-13H,(H,29,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJCIHCKVKRYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=C(C=C4)OC5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14F3N7O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,5-dinitrophenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。